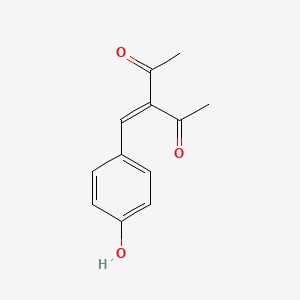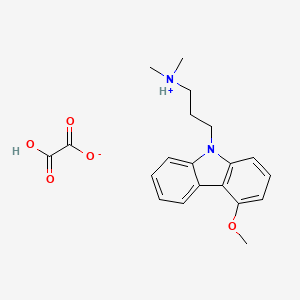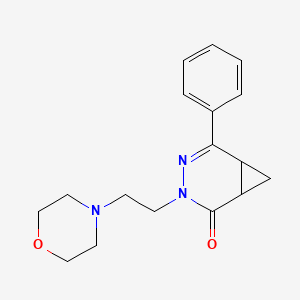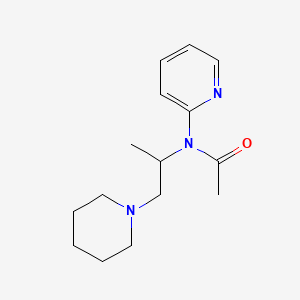
1,4-Butanediol, dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol, dinitrate is an organic compound with the molecular formula C4H8N2O6. It is also known by other names such as tetramethylene dinitrate and 1,4-butylene glycol dinitrate . This compound is characterized by its two nitrate ester groups attached to a butane backbone, making it a significant compound in various chemical and industrial applications.
Preparation Methods
1,4-Butanediol, dinitrate can be synthesized through the nitration of 1,4-butanediol. The process involves the reaction of 1,4-butanediol with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions . Industrial production methods often involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,4-Butanediol, dinitrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrate groups to other functional groups, such as amines.
Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like sodium azide for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Butanediol, dinitrate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-butanediol, dinitrate involves the release of nitric oxide upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets and pathways involved include the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates the physiological effects of nitric oxide .
Comparison with Similar Compounds
1,4-Butanediol, dinitrate can be compared with other similar compounds such as:
1,4-Butanediol: A primary alcohol used in the production of plastics and solvents.
1,4-Butanedithiol: An organosulfur compound used in the synthesis of biodegradable polymers.
1,4-Butyne-2,3-diol: A compound used in organic synthesis and as a precursor to other chemicals.
Properties
CAS No. |
3457-91-8 |
|---|---|
Molecular Formula |
C4H8N2O6 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
4-nitrooxybutyl nitrate |
InChI |
InChI=1S/C4H8N2O6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2 |
InChI Key |
QELUAJBXJAWSRC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO[N+](=O)[O-])CO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)





